四价铅丙酸盐

描述

Synthesis Analysis

Propionate is a major microbial fermentation metabolite in the human gut . It is produced via various metabolic pathways, which can be classified into three major groups: fermentative pathways, biosynthetic pathways, and amino acid catabolic pathways . The fermentative production of propionic acid emerges as a competitor to chemical synthesis .

Molecular Structure Analysis

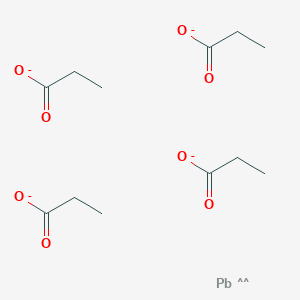

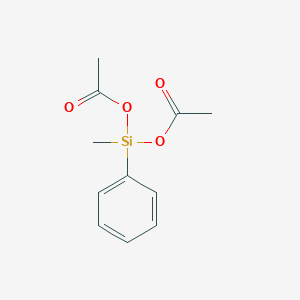

The molecular weight of Lead IV propionate is 353.3 . The IUPAC Standard InChI is InChI=1S/2C3H6O2.Pb/c21-2-3 (4)5;/h22H2,1H3, (H,4,5);/q;;+2/p-2 .

Chemical Reactions Analysis

Lead displays valences of +2 and +4. Lead (II) compounds are ionic while those of lead (IV) are essentially covalent . When melted in air, lead oxidizes readily to its monoxide PbO .

Physical And Chemical Properties Analysis

Lead is a soft metal having little tensile strength, and it is the densest of the common metals excepting gold and mercury . It has a metallic luster when freshly cut but quickly acquires a dull color when exposed to moist air .

科学研究应用

Nanoparticle Synthesis

Lead (IV) propionate can be utilized in the green synthesis of lead-based nanoparticles (Pb NPs). These nanoparticles have significant applications in various fields due to their large surface area-to-volume ratio. The eco-friendly production of Pb NPs using plant extracts and microbes is a growing area of research, aiming to reduce the environmental impact of nanoparticle synthesis .

Sensor Development

The unique properties of lead-based nanoparticles synthesized from Lead (IV) propionate make them suitable for use in sensor technology . These sensors can be employed in detecting environmental pollutants or in medical diagnostics to sense biological markers .

Optoelectronics

In the field of optoelectronics , Lead (IV) propionate-derived nanoparticles can be incorporated into devices such as light-emitting diodes (LEDs) and solar cells. Their ability to absorb and emit light efficiently makes them valuable for improving the performance of these devices .

Pigment Production

Lead (IV) propionate can be used to produce pigments for paints and coatings. The compound’s stability and color properties are beneficial for creating long-lasting and vibrant pigments that are used in both industrial and artistic applications .

Battery Technology

The compound is also instrumental in the development of advanced battery technologies . Lead-based nanoparticles can enhance the conductivity and energy storage capacity of batteries, making them more efficient and durable .

Pharmaceutical Research

In pharmaceutical research, Lead (IV) propionate may play a role in the synthesis of new compounds with potential medicinal properties. Its reactivity can be harnessed to create complex molecules that could lead to the development of new drugs .

Environmental Remediation

Lead (IV) propionate-derived nanoparticles can be applied in environmental remediation efforts. They can be used to treat contaminated water or soil by binding to and neutralizing toxic substances .

High Purity Inorganics

As a high purity inorganic compound, Lead (IV) propionate is essential in research and development processes where impurities can affect the outcome of experiments. It is used in the production of materials for infrared fiber optics and other high-purity applications .

作用机制

安全和危害

属性

InChI |

InChI=1S/4C3H6O2.Pb/c4*1-2-3(4)5;/h4*2H2,1H3,(H,4,5);/p-4 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCRFCFOUSBRLFA-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)[O-].CCC(=O)[O-].CCC(=O)[O-].CCC(=O)[O-].[Pb] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O8Pb-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60622621 | |

| Record name | PUBCHEM_22123441 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19183-30-3 | |

| Record name | PUBCHEM_22123441 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19183-30-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes lead(IV) propionate suitable for synthesizing verbenyl acetate and verbenyl propionate from α-pinene?

A1: Lead(IV) propionate, alongside other lead(IV) compounds and mercury(II) acetate, acts as an acyloxylating agent. [] This means it facilitates the introduction of an acyloxy group (like acetate or propionate) onto another molecule, in this case, α-pinene. The research suggests that a neutral reaction medium is preferred as acidic conditions can lead to the undesired opening of the cyclobutane ring present in α-pinene. []

Q2: Why is the synthesis of verbenyl acetate and verbenyl propionate of particular interest?

A2: These compounds exhibit strong attractant properties towards specific cockroach species, including Blatella germanica, Blatella orientalis, and Periplaneta americana. [] This makes them valuable assets in developing and implementing pest control strategies. The research highlights the potential of using lead(IV) propionate for large-scale production of these insect attractants. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl (2S)-2-[[(2S)-2,5-bis(decanoylamino)pentanoyl]amino]-4-methylpentanoate](/img/structure/B102124.png)

![Ethyl Benzo[b]thiophene-2-carboxylate](/img/structure/B102135.png)